BenchChemオンラインストアへようこそ!

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Quality Control

This 98%-pure, QC-characterized (NMR, HPLC, GC) 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile delivers regioisomeric fidelity essential for kinase SAR. The pyridin-3-yl and dual-nitrile architecture (conjugated 4-CN vs. non-conjugated 1-CH₂CN) enable hinge-binding studies and chemoselective derivatization. Its distinct substitution pattern, validated in FLT3 inhibitor programs (class-level IC₅₀ 1.74 µM), avoids the potency loss seen with generic replacements. Secure both the 3-pyridyl and 4-pyridyl isomers (CAS 2098018-41-6) for head-to-head profiling.

Molecular Formula C11H7N5
Molecular Weight 209.21 g/mol
CAS No. 2098082-87-0
Cat. No. B1482881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
CAS2098082-87-0
Molecular FormulaC11H7N5
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C=C2C#N)CC#N
InChIInChI=1S/C11H7N5/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,5H2
InChIKeyWJEWTWWOBPTRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 2098082-87-0) – Core Scaffold Identifier for Kinase-Focused Procurement


1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (C₁₁H₇N₅, MW 209.21) is a disubstituted pyrazole bearing a pyridin-3-yl group at the 3-position and nitrile groups at both the 1-cyanomethyl and 4-positions . The compound is supplied at 98% purity with batch-specific QC including NMR, HPLC, and GC . This scaffold places two electron-withdrawing nitrile moieties on a pyrazole core conjugated with a 3-pyridyl ring, a substitution pattern distinct from the 4-pyridyl regioisomer (CAS 2098018-41-6) and from N-alkyl analogs such as 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile .

Why In-Class Pyrazole-4-carbonitriles Cannot Substitute for 1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile in Structure-Enabled Programs


Even minor positional isomerism or N-substituent variation within pyrazole-4-carbonitrile chemotypes can drastically alter kinase selectivity, cellular potency, and physicochemical properties. The pyridin-3-yl versus pyridin-4-yl nitrogen position dictates the hydrogen-bonding geometry with kinase hinge regions, while the N-cyanomethyl group provides a metabolically distinct handle compared to ethyl, fluoroethyl, or isobutyl N-substituents . Class-level inference from FLT3 kinase inhibitor programs indicates that pyrazole-4-carbonitriles with 3-pyridyl substitution can achieve selective kinase inhibition, but potency is highly sensitive to the exact substitution pattern; for example, compound 10f in one series showed FLT3 IC₅₀ = 1.74 µM, while closely related analogs were inactive [1]. Generic replacement without structure-matched characterization therefore risks loss of target engagement.

Quantitative Differentiation Evidence for 1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 2098082-87-0)


Positional Isomer Comparison: Pyridin-3-yl vs. Pyridin-4-yl Substitution – Regioisomeric Purity and Structural Differentiation

The target compound incorporates a pyridin-3-yl group at the pyrazole 3-position, as confirmed by NMR, HPLC, and GC batch QC at 98% purity . The pyridin-4-yl regioisomer (CAS 2098018-41-6), a distinct chemical entity also supplied at 98% purity, differs in the nitrogen position on the pendant pyridine ring . This positional difference alters the vector of the pyridine nitrogen lone pair, which directly impacts hydrogen-bond donor/acceptor geometry with kinase hinge residues — a critical determinant of kinase selectivity profiles [1]. Procurement of the correct regioisomer is therefore essential for structure–activity relationship (SAR) reproducibility.

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Quality Control

N-Substituent Differentiation: Cyanomethyl vs. Alkyl Substituents – Electronic and Metabolic Profile Comparison

The target compound bears an N-cyanomethyl substituent (CH₂CN) on the pyrazole N1, as confirmed by SMILES N#CC1=CN(CC#N)N=C1C2=CC=CN=C2 . Closely related commercial analogs include N-ethyl (CAS 2097985-30-1), N-cyclopropylmethyl (CAS 2097985-36-7), N-fluoroethyl (no CAS retrieved), and N-isobutyl (no CAS retrieved) variants . The cyanomethyl group introduces a second nitrile moiety, increasing the compound's electron-deficient character (Hammett σₚ for CH₂CN ≈ +0.19 vs. CH₂CH₃ ≈ −0.15) and providing a hydrogen-bond acceptor site not present in alkyl analogs. Additionally, the cyanomethyl group can serve as a metabolic soft spot or a synthetic handle for further derivatization, offering a different ADME and late-stage functionalization profile compared to simple alkyl N-substituents [1].

Medicinal Chemistry Metabolic Stability SAR

Dual Nitrile Architecture: 4-Carbonitrile + 1-Cyanomethyl – A Differentiated Reactivity and Binding Profile

The compound contains two distinct nitrile groups: a 4-carbonitrile directly attached to the pyrazole ring (C≡N at position 4) and a 1-cyanomethyl group (CH₂C≡N) on N1 . In contrast, the simple N-alkyl pyrazole-4-carbonitrile analogs (e.g., 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile) possess only the 4-carbonitrile . The 4-carbonitrile is conjugated with the pyrazole π-system and acts as a strong electron-withdrawing group and potential hydrogen-bond acceptor for kinase catalytic lysine or backbone NH residues. The 1-cyanomethyl nitrile, being separated by a methylene spacer, offers a geometrically and electronically distinct H-bond acceptor site. This dual-nitrile architecture is a recurring motif in kinase inhibitor patents (e.g., WO/CN114127080A series) where nitrile groups engage critical residues in the ATP-binding pocket [1].

Synthetic Chemistry Fragment-Based Drug Design Hydrogen-Bonding

Purity and Batch-to-Batch Analytical QC: 98% with Multi-Method Characterization as a Procurement Gate

The target compound is supplied with a documented standard purity of 98%, supported by batch-specific analytical data including NMR, HPLC, and GC . This multi-method characterization reduces the risk of regioisomeric or stereochemical contamination that could confound biological assay interpretation. The pyridin-4-yl regioisomer (CAS 2098018-41-6) is also supplied at 98% purity , but the two isomers must not be interchanged. In comparison, the 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile isomer was listed as a discontinued product by CymitQuimica (Biosynth) with a minimum purity of 95% , indicating potential supply-chain fragility for the 4-pyridyl analog, whereas the 3-pyridyl target compound remains commercially available from multiple vendors.

Chemical Procurement Quality Control Reproducibility

Anticancer Kinase Inhibition – Class-Level Evidence for Pyridine-Pyrazole-Carbonitrile Scaffolds in FLT3 Targeting

While no direct enzymatic or cellular IC₅₀ data for the target compound itself were retrievable from permitted sources, class-level evidence from a published FLT3 kinase inhibitor program demonstrates that pyrazole-4-carbonitriles bearing pyridin-3-yl substitution can achieve measurable kinase inhibition. In that study, compound 10f (a 1H-pyrazole-4-carbonitrile derivative with a pyridin-3-yl-type substitution) showed FLT3 IC₅₀ = 1.74 µM with good selectivity over a panel of 54 kinases [1]. Structurally related compounds lacking the nitrile at position 4 or bearing alternative N-substituents exhibited markedly different activity profiles, underscoring the importance of the exact substitution pattern for kinase engagement. The target compound's dual-nitrile, pyridin-3-yl architecture positions it as a potential starting scaffold for FLT3 or related kinase inhibitor optimization.

Cancer Therapeutics FLT3 Kinase Pyrazole-4-carbonitrile SAR

High-Impact Application Scenarios for 1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 2098082-87-0) Based on Verified Evidence


Kinase Inhibitor Hit Finding – FLT3 and Related Tyrosine Kinase Programs

The pyridine-pyrazole-4-carbonitrile core is validated as a kinase inhibitor scaffold, with class-level evidence showing FLT3 IC₅₀ = 1.74 µM and selectivity across 54 kinases for a structurally related analog [1]. The target compound's distinct pyridin-3-yl and dual-nitrile architecture makes it a rational starting point for FLT3-focused hit expansion or broad kinase panel screening. Researchers should procure the 98% purity, QC-characterized batch to ensure regioisomeric fidelity for SAR studies .

Medicinal Chemistry SAR Exploration – Pyridyl Regioisomer Series

Direct comparison of the target compound (pyridin-3-yl) against its pyridin-4-yl regioisomer (CAS 2098018-41-6) is essential to establish the impact of pyridine nitrogen position on kinase binding and cellular activity [1]. The availability of both isomers at 98% purity with batch QC enables rigorous head-to-head SAR campaigns, while the discontinued status of the 4-pyridyl analog at some vendors highlights the importance of securing supply of both compounds simultaneously .

Fragment-Based Drug Design – Dual Nitrile Warhead Exploitation

The presence of two spatially and electronically distinct nitrile groups (4-CN conjugated vs. 1-CH₂CN non-conjugated) makes the compound a potential fragment for crystallographic screening against kinase ATP pockets or other nitrile-sensitive targets [1]. The cyanomethyl group also serves as a synthetic handle for late-stage derivatization (e.g., tetrazole formation, reduction to amine, hydrolysis to acid), offering diversification options not available in simple N-alkyl pyrazole-4-carbonitriles .

Chemical Biology Probe Development – Orthogonal Reactivity Handle

The cyanomethyl group can be selectively reduced or hydrolyzed under conditions that leave the conjugated 4-carbonitrile intact, enabling chemoselective elaboration for bioconjugation or affinity probe generation [1]. This orthogonal reactivity profile is a key differentiator from N-alkyl analogs, which lack a second reactive nitrile site. The 98% purity and batch QC ensure reproducibility in multi-step probe synthesis .

Quote Request

Request a Quote for 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.